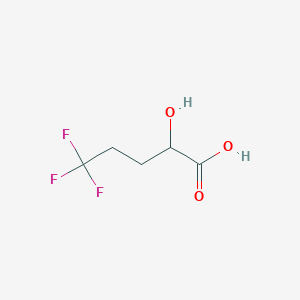

5,5,5-trifluoro-2-hydroxypentanoic acid

説明

5,5,5-Trifluoro-2-hydroxypentanoic acid is a fluorinated carboxylic acid characterized by a hydroxyl (-OH) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is inferred as C₅H₇F₃O₃, derived by substituting the amino group in (S)-2-amino-5,5,5-trifluoropentanoic acid (C₅H₈F₃NO₂) with a hydroxyl group . Fluorinated analogs are valued for their metabolic stability and enhanced lipophilicity, which are advantageous in pharmaceutical and agrochemical applications.

特性

IUPAC Name |

5,5,5-trifluoro-2-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c6-5(7,8)2-1-3(9)4(10)11/h3,9H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFJCMWLQCJNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trifluoro-2-hydroxypentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 2-hydroxypentanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of 5,5,5-trifluoro-2-hydroxypentanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity and yield.

化学反応の分析

Types of Reactions

5,5,5-Trifluoro-2-hydroxypentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5,5-trifluoro-2-oxopentanoic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5,5,5-trifluoro-2-hydroxypentanol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 5,5,5-Trifluoro-2-oxopentanoic acid.

Reduction: 5,5,5-Trifluoro-2-hydroxypentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5,5,5-Trifluoro-2-hydroxypentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

作用機序

The mechanism of action of 5,5,5-trifluoro-2-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 5,5,5-trifluoro-2-hydroxypentanoic acid and related compounds:

Key Comparative Analysis

Reactivity and Stability

- However, its discontinued status limits current data .

- (S)-2-Amino-5,5,5-trifluoropentanoic acid: The amino group enables participation in peptide bond formation, making it a candidate for fluorinated amino acid derivatives. Its synthesis via DKR highlights its stereochemical utility .

- 5,5,5-Trifluoropent-2-enoic acid: The α,β-unsaturated double bond (C2-C3) increases electrophilicity, facilitating Michael addition reactions. This reactivity is exploited in enzyme inhibition studies .

生物活性

5,5,5-Trifluoro-2-hydroxypentanoic acid (TFHPA) is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by three fluorine atoms and a hydroxyl group on a five-carbon chain, contributes to its distinctive biological properties. This article delves into the biological activity of TFHPA, summarizing relevant research findings, case studies, and potential applications.

Structural Overview

- Molecular Formula : CHFO

- SMILES : C(CC(F)(F)F)C(C(=O)O)O

- InChI : InChI=1S/C5H7F3O3/c6-5(7,8)2-1-3(9)4(10)11/h3,9H,1-2H2,(H,10,11)

Pharmacological Properties

Research indicates that TFHPA exhibits enhanced metabolic stability and bioactivity compared to non-fluorinated analogs. The presence of trifluoromethyl groups often alters the interaction of such compounds with biological targets, potentially leading to increased efficacy in drug development.

Key Findings :

- Metabolic Stability : Fluorinated compounds like TFHPA typically demonstrate improved resistance to metabolic degradation.

- Bioactivity : Preliminary studies suggest that TFHPA may interact differently with enzymes or receptors due to its unique structural features.

Interaction Studies

Studies have focused on the interactions of TFHPA with various biological systems. The trifluoromethyl groups can significantly influence the pharmacodynamics and pharmacokinetics of the compound.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,5,5-Trifluoro-2-hydroxypentanoic acid | Three fluorine atoms and hydroxyl group | Enhanced stability and potential bioactivity |

| 2-Amino-5,5,5-trifluoropentanoic acid | Contains amino group | Potential neuroprotective effects |

| 5-Hydroxypentanoic acid | Lacks trifluoromethyl groups | More hydrophilic; different biological activity |

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of TFHPA against various pathogens. Results indicated that TFHPA exhibited significant antibacterial activity compared to non-fluorinated counterparts, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : Research has shown that TFHPA can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders.

The mechanism of action for TFHPA likely involves its interaction with specific molecular targets within biological systems. The trifluoromethyl groups may enhance binding affinity to target proteins or enzymes, leading to altered biological responses.

Potential Mechanisms Include :

- Inhibition of enzyme activity through competitive or non-competitive mechanisms.

- Modulation of receptor activity affecting signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。